Azocarmine G

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azocarmine G is synthesized by adding 2 grams of this compound powder dye to 200 milliliters of distilled water and heating the mixture until it boils. After cooling to room temperature, the solution is filtered, and 2 milliliters of concentrated acetic acid are added . This solution is stable for one year at room temperature or for two weeks if kept constantly at 56°C .

Industrial Production Methods: In industrial settings, this compound is produced as part of the Azan Trichrome kit, which includes other reagents such as aniline blue counterstain and phosphomolybdic acid . The production involves the preparation of histological sections, fixation of tissue samples, dehydration through ascending alcohol solutions, and clearing with xylene or its substitutes .

Analyse Chemischer Reaktionen

Types of Reactions: Azocarmine G undergoes various chemical reactions, including oxidation and reduction. For instance, it is involved in the oxidation of silver by peroxydisulfate in sulfuric acid medium at 30°C, with 1,10-phenanthroline as an activator .

Common Reagents and Conditions:

Oxidation: Peroxydisulfate in sulfuric acid medium.

Reduction: Not commonly reported.

Substitution: Not commonly reported.

Major Products Formed: The major product formed from the oxidation reaction is silver, which can be detected using kinetic-spectrophotometric methods .

Wissenschaftliche Forschungsanwendungen

Histological Applications

Staining Agent in Microscopy

Azocarmine G is primarily used as a histological stain, allowing researchers to visualize cellular structures and tissues under a microscope. Its ability to selectively stain acidic components, such as nuclei and cartilage, makes it invaluable in biological research. The dye appears red when bound to these structures, facilitating the identification of specific cellular components.

Case Study: Neuronal Staining

In a study examining the human brain's neuronal structures, this compound was employed to differentiate between light and dark neurons. The results indicated that light neurons were slightly stained with this compound, demonstrating its effectiveness in highlighting specific neuronal types within complex tissue samples .

Protein Determination

This compound plays a significant role in biochemical assays for protein determination. When used in an acidic medium, it forms a purple-red complex with proteins, enabling quantification through spectrophotometric methods.

Case Study: Protein Quantification

A study published in the Journal of Yunnan University utilized this compound for protein determination via spectrophotometry. The findings highlighted its reliability as a standard method for assessing protein concentrations in various biological samples .

Environmental Remediation

The dye has also been investigated for its potential in environmental applications, particularly in the removal of azo dyes from wastewater. Research indicates that this compound can be effectively degraded using photocatalytic methods.

Case Study: Photocatalytic Degradation

A recent study demonstrated that a composite material (PS/ZnO) achieved 95% degradation efficiency of this compound when exposed to natural sunlight. This highlights the dye's potential for use in environmental cleanup processes .

Wirkmechanismus

Azocarmine G exerts its effects primarily through its staining properties. It binds to specific cellular components, allowing for the visualization of structures under a microscope. The dye interacts with proteins and other cellular components, forming complexes that can be detected through various analytical methods .

Vergleich Mit ähnlichen Verbindungen

Azocarmine B: Similar in structure and function, used in histological staining.

Aniline Blue: Used as a counterstain in the Azan Trichrome method.

Alcian Blue: Another histological stain used for different staining purposes.

Uniqueness: Azocarmine G is unique in its specific application in the AZAN trichrome staining method, providing distinct visualization of connective tissues and other cellular components. Its stability and effectiveness in forming complexes with proteins make it a valuable tool in histology and histochemistry .

Biologische Aktivität

Azocarmine G, also known as Acid Red 101 or Rosinduline, is a synthetic azo dye with applications in histology and biochemistry. Its biological activities have been the subject of various studies, particularly regarding its interactions with biological systems and potential therapeutic effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables.

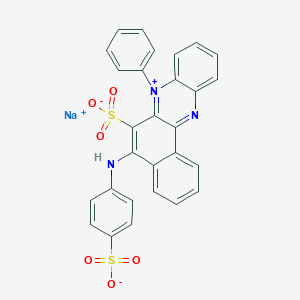

This compound is characterized by its azo group (-N=N-) which links two aromatic rings. This structure is significant for its staining properties and biological interactions. The compound has a molecular formula of CHNOS and a molecular weight of 420.39 g/mol.

Biological Activity Overview

- Staining Properties : this compound is widely used as a histological stain. It exhibits high affinity for proteins, making it useful in visualizing cellular components in tissue samples.

- Antimalarial Activity : Research has indicated that this compound does not exhibit significant activity against the asexual stages of Plasmodium falciparum, which is the causative agent of malaria. In comparative studies, it was found to be inactive with IC values exceeding 20 μM against various strains of the parasite .

- Toxicity and Safety : The compound's safety profile has been scrutinized, especially in the context of its use in food and cosmetics. Studies suggest that while it may pose risks due to its synthetic nature, specific toxicity levels depend on concentration and exposure duration.

Case Study 1: Histological Applications

In histological techniques, this compound is used in conjunction with other stains to enhance contrast in tissue samples. For instance, it is often employed in the AZAN staining method, which highlights collagen fibers while providing a clear view of cellular structures .

Case Study 2: Environmental Impact

Research on the environmental impact of azo dyes, including this compound, has focused on their removal from wastewater. Various treatments have been developed to adsorb these dyes from aqueous solutions effectively, demonstrating the compound's persistence in the environment and the need for effective remediation strategies .

Table 1: Biological Activity Summary of this compound

| Activity Type | Observed Effect | IC Value |

|---|---|---|

| Antimalarial | Inactive against P. falciparum | >20 μM |

| Histological Staining | Effective protein stain | N/A |

| Environmental Toxicity | Moderate risk in high concentrations | Varies by exposure |

Table 2: Comparative Analysis of Azo Dyes

| Azo Dye | Antimalarial Activity (IC) | Histological Application |

|---|---|---|

| This compound | >20 μM | Yes |

| Methylene Blue | 13.4 μM | Yes |

| Brilliant Green | 17 μM | No |

Research Findings

Recent studies have highlighted several key findings regarding this compound:

- Adsorption Studies : The compound has been investigated for its adsorption characteristics in wastewater treatment processes. The effectiveness of various adsorbents has been tested against this compound, showing promising results for removal from contaminated water sources .

- Histochemical Methods : Its role in histochemical methods remains significant due to its ability to bind to nucleic acids and proteins, providing clarity in microscopic analyses .

Eigenschaften

CAS-Nummer |

25641-18-3 |

|---|---|

Molekularformel |

C28H19N3NaO6S2+ |

Molekulargewicht |

580.6 g/mol |

IUPAC-Name |

sodium;4-[(7-phenyl-3-sulfobenzo[a]phenazin-7-ium-5-yl)amino]benzenesulfonate |

InChI |

InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19;/h1-17H,(H2,32,33,34,35,36,37);/q;+1 |

InChI-Schlüssel |

LUERODMRBLNCFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]2=C3C(=C(C4=CC=CC=C4C3=NC5=CC=CC=C52)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)O)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

25641-18-3 |

Piktogramme |

Irritant |

Synonyme |

azocarmin G azocarmine G |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Azocarmine G interact with DNA?

A1: this compound, in the presence of cetyltrimethylammonium bromide (CTAB), forms a ternary complex with DNA, leading to enhanced resonance light scattering (RLS) signal. This enhancement is attributed to the increased size of the AG-CTAB-DNA complex. [] The interaction enables sensitive detection of DNA. [, ]

Q2: Does this compound exhibit specific binding to any cellular components?

A2: Research suggests that this compound demonstrates a strong affinity for basic proteins. For instance, it intensely stains prolactin cells in the pituitary gland of Medaka fish, particularly those actively producing secretory granules. [] This affinity is further corroborated by its staining of mast cell granules, attributed to the binding of its anionic groups to the unoccupied basic groups within the granules. []

Q3: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they highlight its chemical classification as an "amphoteric acid dye" or "acidic dye." [] This classification provides insights into its structure, suggesting the presence of both acidic and basic functional groups, contributing to its ability to interact with diverse molecules.

Q4: Is there spectroscopic data available for this compound?

A5: Although specific spectroscopic data is not provided in the research papers, they highlight its application in spectrophotometric analysis. For instance, the formation of a purple-red complex between this compound and proteins is detectable at a maximum absorption wavelength of 570 nm. [] This spectral characteristic enables its use in protein quantification assays. [, ] Furthermore, its application in resonance light scattering (RLS) techniques implies specific excitation and emission wavelengths that are key to its analytical utility. []

Q5: Are there specific details available regarding the material compatibility, stability, catalytic properties, and computational chemistry aspects of this compound from the provided research?

A5: The provided research primarily focuses on the analytical and biological staining applications of this compound. Consequently, specific details regarding its material compatibility, stability under various conditions, catalytic properties, if any, and computational chemistry modeling are not explicitly discussed in these papers.

Q6: Can you provide insights into the structure-activity relationship (SAR), stability and formulation, SHE regulations, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound based on the provided research?

A6: The research predominantly emphasizes the application of this compound as a staining agent and analytical reagent, without delving into its potential therapeutic use. As a result, information pertaining to its SAR, stability and formulation for drug delivery, SHE regulations, and PK/PD properties is not within the scope of these research papers.

Q7: Is there any information available on the in vitro and in vivo efficacy, resistance and cross-resistance, toxicology and safety, drug delivery and targeting, and biomarkers and diagnostics aspects of this compound based on the provided research?

A7: The research primarily explores this compound's utility as an analytical tool and a staining agent for biological specimens. Consequently, information regarding its potential therapeutic effects, safety profiles, and related aspects like resistance, drug delivery, and biomarker development is not elaborated upon in these studies.

Q8: How is this compound used in analytical chemistry?

A9: this compound serves as a reagent in spectrophotometric methods for analyzing various compounds. It forms detectable complexes with molecules like proteins [, ], DNA [, ], and specific drugs, allowing for their quantification. [, ] For instance, the interaction between this compound and proteins leads to a color change, measurable at a specific wavelength, enabling protein quantification. [] Similarly, in the presence of CTAB, it forms a complex with DNA, enhancing the RLS signal for sensitive DNA detection. [, ]

Q9: What analytical techniques utilize this compound?

A10: Research highlights the use of this compound in spectrophotometry [, , , ] and resonance light scattering (RLS) techniques. [, ] Spectrophotometry exploits its ability to form colored complexes with target molecules, while RLS utilizes the enhancement of scattering signals upon complex formation for sensitive detection. These techniques are valuable for quantifying substances like proteins and DNA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.